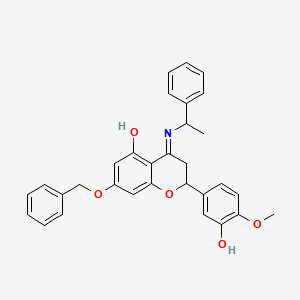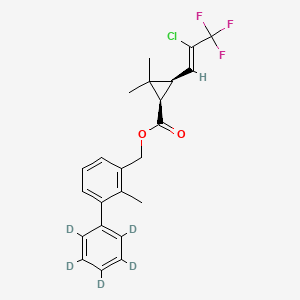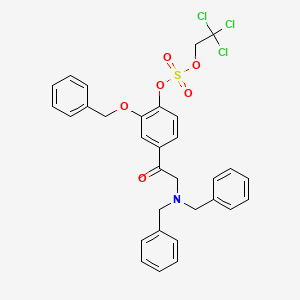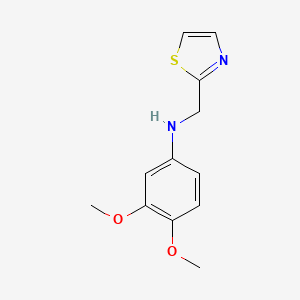
3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline is an organic compound that features both aniline and thiazole moieties. The presence of methoxy groups on the benzene ring and a thiazole ring attached to the nitrogen atom of the aniline makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 3,4-dimethoxyaniline reacts with 2-chloromethylthiazole under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline undergoes various chemical reactions including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy groups can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyaniline: Lacks the thiazole ring, making it less versatile in certain applications.
2,5-Dimethoxyaniline: Different substitution pattern on the benzene ring.
4-Aminopyrocatechol dimethyl ether: Similar structure but different functional groups.
Uniqueness
3,4-Dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline is unique due to the combination of methoxy groups and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H14N2O2S |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-(1,3-thiazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)14-8-12-13-5-6-17-12/h3-7,14H,8H2,1-2H3 |
InChI-Schlüssel |
CPEQHQQAIYVNHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NCC2=NC=CS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


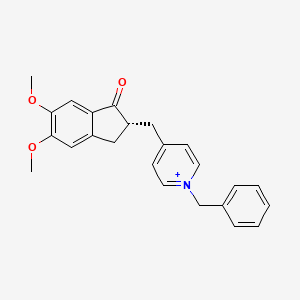
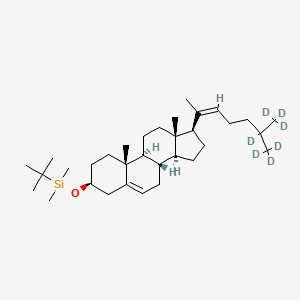

![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
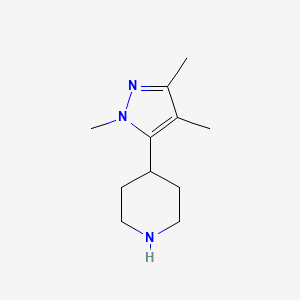
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)

![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)


